1-(Naphthalen-2-yl)propan-1-amine hydrochloride
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Overview
Description
1-(Naphthalen-2-yl)propan-1-amine hydrochloride is an organic compound with the molecular formula C13H16ClN. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amine group attached to a propyl chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-2-yl)propan-1-amine hydrochloride typically involves the reaction of naphthalene derivatives with appropriate amine precursors. One common method involves the alkylation of naphthalene with 1-bromo-3-chloropropane, followed by the reduction of the resulting intermediate to yield the desired amine. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be utilized to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific reaction.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
1-(Naphthalen-2-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)propan-1-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to diverse biological effects .
Comparison with Similar Compounds
- 1-(Naphthalen-2-yl)propan-2-amine hydrochloride
- 2-(Naphthalen-2-yl)propan-1-amine hydrochloride
- 1-(Naphthalen-1-yl)propan-1-amine hydrochloride
Uniqueness: 1-(Naphthalen-2-yl)propan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and interactions with molecular targets, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-naphthalen-2-ylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQRODCNABQFFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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